Dimethyltrienolone Dimethyltrienolone
Brand Name: Vulcanchem
CAS No.: 10110-86-8
VCID: VC17139870
InChI: InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1
SMILES:
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol

Dimethyltrienolone

CAS No.: 10110-86-8

Cat. No.: VC17139870

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyltrienolone - 10110-86-8

Specification

CAS No. 10110-86-8
Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
IUPAC Name (7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1
Standard InChI Key MEMDJKLEPFFNQS-ZGPIAVDESA-N
Isomeric SMILES C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O
Canonical SMILES CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Mechanism of Action and Receptor Interactions

Androgen Receptor Agonism

Dimethyltrienolone binds ARs with approximately 180% the affinity of testosterone, surpassing even trenbolone (197%) and nandrolone (154%) in preclinical assays. Its 17α-methyl group prevents aromatization to estrogenic metabolites, while the 7α-methyl group impedes 5α-reduction, avoiding conversion to dihydrotestosterone (DHT). This dual resistance to metabolic alteration ensures prolonged receptor activation, driving myocyte hypertrophy and protein synthesis.

Progesterone Receptor Cross-Reactivity

Notably, dimethyltrienolone exhibits significant progesterone receptor (PR) affinity (306% relative to progesterone), a rarity among AAS. This property may contribute to its potent anabolic effects but also raises concerns about off-target endocrine disruptions, particularly in tissues expressing PRs, such as mammary glands.

Pharmacokinetic and Pharmacodynamic Profile

Metabolic Stability and Bioavailability

The 17α-methyl group confers oral bioavailability by resisting first-pass hepatic metabolism, though this modification increases hepatotoxicity risks. Comparative studies show dimethyltrienolone’s half-life exceeds that of non-alkylated analogs like trenbolone, which undergoes rapid glucuronidation.

Table 1: Pharmacokinetic Comparison of Selected AAS

ParameterDimethyltrienoloneTrenboloneMetribolone (R1881)Stanozolol
AR Binding Affinity180%197%300%320%
Oral BioavailabilityModerateNegligibleLowHigh
Hepatotoxicity RiskHighLowModerateModerate

Data derived from receptor binding assays and preclinical toxicity studies .

Tissue-Selective Effects

In rodent models, dimethyltrienolone increases levator ani muscle mass by 250% versus controls, outperforming testosterone (100%) and 5α-dihydro metabolites . Conversely, prostate weight remains unchanged, suggesting selective anabolic activity. This dissociation between anabolic and androgenic effects underscores its potential research utility in muscle-wasting disorders.

Comparative Analysis with Structural Analogs

Trenbolone

While both compounds derive from 19-nortestosterone, trenbolone lacks alkylation at the 7α position. This renders it susceptible to hepatic clearance, necessitating parenteral administration. Dimethyltrienolone’s dual methylation extends half-life but exacerbates liver stress in chronic use.

Metribolone (Methyltrienolone, R1881)

Metabolic Pathways and Detection Challenges

Phase I Metabolism

Human hepatocyte studies on related steroids (e.g., methyltrienolone) reveal hydroxylation at C16 and C18 positions, epimerization at C17, and formation of 18-nor metabolites . While dimethyltrienolone’s specific pathways remain uncharacterized, its structural similarity suggests analogous Phase I transformations, potentially yielding long-lived metabolites detectable via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .

Phase II Conjugation

Glucuronidation likely occurs at hydroxylated metabolites, enhancing urinary excretion. Anti-doping strategies targeting these conjugates could improve detection windows beyond parent compound clearance .

Toxicological Considerations

Hepatotoxicity

Dual alkylation at 7α and 17α positions strain hepatic detoxification pathways, elevating serum transaminases in preclinical models. Chronic administration risks cholestasis and hepatocellular carcinoma, mirroring patterns observed with other 17α-alkylated AAS.

Endocrine Disruption

PR activation may disrupt progesterone-mediated processes, including ovulation and uterine homeostasis. Androgen suppression via hypothalamic-pituitary feedback further complicates long-term use, necessitating post-cycle therapy in clinical settings.

Research Applications and Future Directions

Molecular Pharmacology

Dimethyltrienolone serves as a reference compound in AR signaling studies due to its resistance to metabolic inactivation. Its capacity to selectively hypertrophy skeletal muscle without prostate stimulation makes it a template for designing tissue-selective androgen receptor modulators (SARMs).

Doping Control

Metabolite identification efforts, as demonstrated for methyltrienolone , must expand to dimethyltrienolone to combat illicit use in sports. Targeting persistent 18-nor metabolites via LC-HRMS could extend detection windows from days to weeks post-administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator